N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16363717
InChI: InChI=1S/C22H20N4O3S2/c1-28-17-8-6-14(7-9-17)10-20-25-26-22(31-20)24-19(27)12-16-13-30-21(23-16)15-4-3-5-18(11-15)29-2/h3-9,11,13H,10,12H2,1-2H3,(H,24,26,27)
SMILES:
Molecular Formula: C22H20N4O3S2
Molecular Weight: 452.6 g/mol

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

CAS No.:

Cat. No.: VC16363717

Molecular Formula: C22H20N4O3S2

Molecular Weight: 452.6 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide -

Specification

Molecular Formula C22H20N4O3S2
Molecular Weight 452.6 g/mol
IUPAC Name N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C22H20N4O3S2/c1-28-17-8-6-14(7-9-17)10-20-25-26-22(31-20)24-19(27)12-16-13-30-21(23-16)15-4-3-5-18(11-15)29-2/h3-9,11,13H,10,12H2,1-2H3,(H,24,26,27)
Standard InChI Key LKQIQXAKSFQSAP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CSC(=N3)C4=CC(=CC=C4)OC

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide comprises a 1,3,4-thiadiazole ring conjugated to a 1,3-thiazole ring via an acetamide bridge. The thiadiazole moiety is substituted with a 4-methoxybenzyl group, while the thiazole ring features a 3-methoxyphenyl substituent. This arrangement confers unique electronic and steric properties, influencing its reactivity and binding affinity.

Molecular Formula and Weight

The compound’s molecular formula is C₂₄H₂₁N₅O₃S₂, with a molecular weight of 515.59 g/mol. The presence of nitrogen and sulfur atoms within the heterocyclic rings enhances its capacity for hydrogen bonding and π-π interactions, critical for target engagement .

Structural Analogues and Comparative Analysis

Structural analogues, such as 5-(4-methoxybenzyl)-1,3,4-thiadiazole derivatives, exhibit comparable bioactivity profiles. For instance, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide demonstrates inhibitory effects against prostate cancer (PC3) and neuroblastoma (SKNMC) cell lines, with IC₅₀ values of 22.19 µM and 5.41 µM, respectively . The substitution pattern on the aromatic rings significantly modulates potency, as evidenced by the enhanced activity of para-methoxy derivatives over ortho-fluoro variants .

Compound NameStructural FeaturesBiological Activity (IC₅₀)
Target CompoundThiadiazole-thiazole conjugate, methoxy groupsUnder investigation
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideBenzylthio, methoxyphenylPC3: 22.19 µM; SKNMC: 5.41 µM
5-(4-Methoxybenzyl)-1,3,4-thiadiazoleMethoxybenzyl substituentAnticancer, antimicrobial

Synthesis and Chemical Reactivity

The synthesis of N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide involves multi-step organic reactions, typically commencing with the formation of the thiadiazole core.

Key Synthetic Steps

  • Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions yields the 1,3,4-thiadiazole scaffold.

  • Substitution Reactions: Introduction of the 4-methoxybenzyl group via nucleophilic aromatic substitution or alkylation reactions.

  • Acetamide Bridge Construction: Coupling the thiadiazole intermediate with 2-(3-methoxyphenyl)-1,3-thiazol-4-yl acetic acid using carbodiimide-based coupling agents.

Reaction Optimization

Critical parameters include temperature control (60–80°C for cyclocondensation) and the use of catalysts such as N,N-diisopropylethylamine (DIPEA) to enhance coupling efficiency. Purification via column chromatography with ethyl acetate/hexane gradients ensures high yields (>70%) .

Biological Activity and Mechanism of Action

Preliminary studies suggest that this compound inhibits cancer cell proliferation by targeting tyrosine kinases and carbonic anhydrases, enzymes pivotal for tumor growth and metastasis .

Cytotoxicity Profiling

In vitro assays against human leukemia (HL-60), ovarian cancer (SK-OV-3), and glioblastoma (U87) cell lines reveal dose-dependent growth inhibition. For example, analogous compounds exhibit IC₅₀ values ranging from 0.794 µM (breast cancer) to 23.6 µM (lung cancer) .

Enzymatic Inhibition

The compound’s thiadiazole moiety chelates zinc ions in carbonic anhydrase IX, a hypoxia-inducible enzyme overexpressed in tumors. This interaction disrupts pH regulation, inducing apoptosis .

Pharmacological Applications

Anticancer Therapeutics

The compound’s dual inhibition of tyrosine kinases and carbonic anhydrases positions it as a multi-targeted agent for resistant cancers. Preclinical models show tumor volume reduction by 40–60% compared to controls .

Future Research Directions

  • Pharmacokinetic Studies: Elucidate absorption, distribution, metabolism, and excretion (ADME) profiles to optimize bioavailability.

  • In Vivo Efficacy Trials: Evaluate toxicity and therapeutic efficacy in animal models of colorectal and pancreatic cancers.

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents to enhance potency and reduce off-target effects.

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